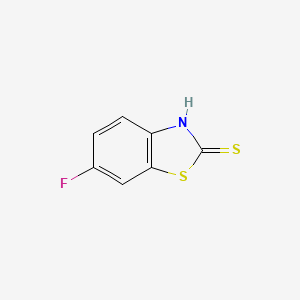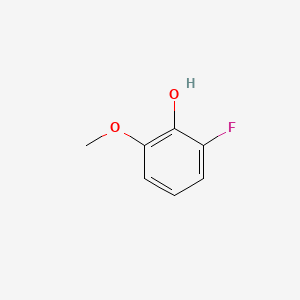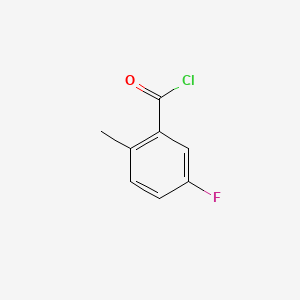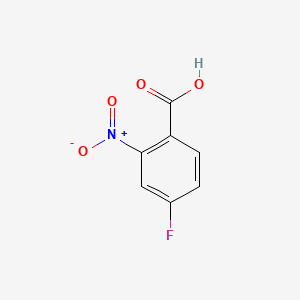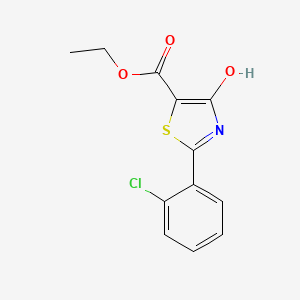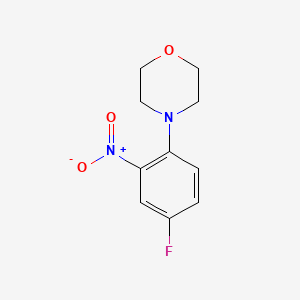
Trifluorometanosulfonato de galio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium(III) trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid gallium (III) salt or GFS, is an organometallic compound of gallium with an average molecular weight of 303.9 g/mol. It is a white crystalline powder that is soluble in water, alcohol and other polar solvents. GFS is a strong Lewis acid and is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the study of the structure and behavior of proteins.
Aplicaciones Científicas De Investigación
Catalizador ácido de Lewis en síntesis orgánica
El trifluorometanosulfonato de galio(III) sirve como un poderoso catalizador ácido de Lewis en la síntesis orgánica . Es particularmente eficaz en reacciones de Friedel-Crafts, donde facilita la alquilación y acilación de compuestos aromáticos. Su naturaleza tolerante al agua permite que las reacciones se lleven a cabo en presencia de humedad sin pérdida de actividad, lo que lo convierte en una opción ecológica para la catálisis.
Catalizador para la adamantilación del tolueno
En el caso específico de la adamantilación del tolueno, el triflato de galio ha mostrado una excelente actividad catalítica . Se compara favorablemente con los triflatos de metales de tierras raras, ofreciendo una alternativa sostenible con el beneficio adicional de ser reutilizable sin pérdida significativa de actividad.
Isopropilación de aromáticos
La estabilidad del compuesto en presencia de agua permite la isopropilación de aromáticos utilizando alcohol isopropílico . Esta aplicación produce resultados moderados a excelentes, mostrando la versatilidad del triflato de galio como catalizador en diversas transformaciones orgánicas.
Acetilación y benzoilación de aromáticos
El triflato de galio también se utiliza para la acetilación y benzoilación de aromáticos . Si bien las reacciones de acetilación producen resultados moderados, la benzoilación se puede lograr con buenos rendimientos, lo que demuestra la selectividad y eficiencia del compuesto en reacciones catalíticas y no estequiométricas.
Síntesis de derivados de diaryl y triarylmetano
El compuesto es un catalizador eficiente para la síntesis en un solo paso de derivados de diaryl y triarylmetano . Esta aplicación es particularmente valiosa en la síntesis de moléculas orgánicas complejas, destacando el papel del triflato de galio en el avance de las metodologías sintéticas.
Solubilidad no acuosa para aplicaciones de energía solar
La solubilidad no acuosa del trifluorometanosulfonato de galio(III) lo hace adecuado para su uso en aplicaciones de energía solar . Sus propiedades organometálicas son beneficiosas en procesos que requieren solubilidad en ambientes no acuosos, como ciertas tecnologías de conversión de energía solar.
Aplicaciones de tratamiento de agua
La misma propiedad de solubilidad no acuosa se extiende a las aplicaciones de tratamiento de agua . El triflato de galio se puede utilizar en escenarios donde se necesitan compuestos insolubles en agua, lo que contribuye al desarrollo de nuevos métodos de purificación de agua.
Catalizador reutilizable para la sostenibilidad ambiental
Por último, la reutilización del triflato de galio subraya su potencial para la sostenibilidad ambiental . Su capacidad para ser recuperado y reutilizado en múltiples ciclos de reacciones sin perder eficacia es una ventaja significativa en la reducción de residuos químicos y la promoción de prácticas de química verde.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Gallium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been found to inhibit proteasome activity, which contributes to its anti-tumor effects . The compound’s interaction with enzymes such as proteasomes leads to the inhibition of their activity, resulting in the induction of apoptosis in cancer cells . Additionally, gallium(III) trifluoromethanesulfonate can act as a catalyst in the isopropylation of aromatics, demonstrating its versatility in biochemical reactions .
Cellular Effects
Gallium(III) trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt normal cellular iron homeostasis by competing with Fe³⁺ for cellular uptake . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, gallium(III) trifluoromethanesulfonate has been observed to inhibit the growth of prostate cancer cells by targeting the proteasome, resulting in apoptosis induction .
Molecular Mechanism
The molecular mechanism of action of gallium(III) trifluoromethanesulfonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to proteasomes, inhibiting their activity and leading to the accumulation of ubiquitinated proteins . This inhibition triggers the activation of apoptotic pathways, resulting in cell death. Additionally, gallium(III) trifluoromethanesulfonate can act as a Lewis acid catalyst in various organic reactions, promoting the formation of desired products through its interaction with reactants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gallium(III) trifluoromethanesulfonate can change over time. The compound is known for its stability and can be reused without loss of activity . Studies have shown that gallium(III) trifluoromethanesulfonate does not decompose in the presence of water, making it suitable for reactions involving aqueous conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and catalytic activity remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of gallium(III) trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the appropriate dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Gallium(III) trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to disrupt iron homeostasis by competing with Fe³⁺ affects metabolic flux and metabolite levels . This disruption can lead to changes in cellular metabolism, ultimately influencing cell function and viability.
Transport and Distribution
Within cells and tissues, gallium(III) trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, gallium(III) trifluoromethanesulfonate’s ability to bind to transferrin allows it to be transported into cells, where it can exert its effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Gallium(III) trifluoromethanesulfonate can be achieved through a simple reaction between Gallium(III) oxide and trifluoromethanesulfonic acid.", "Starting Materials": [ "Gallium(III) oxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Gallium(III) oxide to a reaction vessel", "Slowly add trifluoromethanesulfonic acid to the reaction vessel while stirring", "Heat the reaction mixture to 80-100°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with diethyl ether", "Dry the product under vacuum" ] } | |
| 74974-60-0 | |
Fórmula molecular |
CHF3GaO3S |
Peso molecular |
219.80 g/mol |
Nombre IUPAC |
gallium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clave InChI |
MQNJVGVYZGUIGG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)O.[Ga] |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





